7,8-Dihydrobiopterin is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA), which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde.
7,8-Dihydro-L-biopterin
CAS No.: 6779-87-9
Cat. No.: VC0196112
Molecular Formula: C9H13N5O3
Molecular Weight: 239.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6779-87-9 |
---|---|
Molecular Formula | C9H13N5O3 |
Molecular Weight | 239.23 g/mol |
IUPAC Name | 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
Standard InChI | InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1 |
Standard InChI Key | FEMXZDUTFRTWPE-DZSWIPIPSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
SMILES | CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Canonical SMILES | CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Appearance | Yellow Solid |
Melting Point | >232°C |
Introduction
Chemical Structure and Properties
7,8-Dihydro-L-biopterin is a dihydropterin compound characterized by biopterin dihydrogenated specifically at positions 7 and 8. It belongs to the biopterin family and is classified as a dihydropterin .
Molecular Identification
The compound has distinct chemical identifiers that facilitate its recognition in scientific literature and databases.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Chemical Formula | C9H13N5O3 |
Molecular Weight | 239.23 g/mol |
CAS Number | 6779-87-9 |
ChEBI ID | CHEBI:64277 |
HMDB ID | HMDB0247294 |
Physical Appearance | Yellow Powder |
Melting Point | >300°C |
The molecule features a pteridine ring system with a 1,2-dihydroxypropyl side chain at position 6, and is dihydrogenated at positions 7 and 8 . L-erythro-7,8-dihydrobiopterin specifically refers to the naturally occurring form with (1R,2S)-configuration in the 1,2-dihydroxypropyl group .
Synonyms and Nomenclature
The compound is known by several synonyms in scientific literature, including 7,8-dihydro biopterin, 7,8-di-H-biopterin, L-erythro-dihydrobiopterin, L-erythro-q-dihydrobiopterin, and quinonoid dihydrobiopterin (q-BH2) . This variety of names reflects its discovery and characterization across different research contexts.
Biosynthesis and Metabolism
7,8-Dihydro-L-biopterin occupies a central position in the biopterin metabolism pathway, serving both as a product and precursor in various biochemical reactions.
Formation Pathways
The compound is primarily formed through the oxidation of tetrahydrobiopterin (BH4). In biological systems, BH4 oxidation by various oxidants including peroxidases, heme proteins, and non-heme iron (III) leads to the formation of 7,8-BH2 under anaerobic conditions . The oxidation process often involves the intermediary quinonoid dihydrobiopterin (qBH2), which subsequently rearranges to form 7,8-dihydrobiopterin .
De Novo Synthesis
The de novo synthesis pathway involves GTP cyclohydrolase I (GTPCH), which catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate . This enzyme is constitutively expressed in many tissues, with the liver showing the highest activity . The inhibition of GTPCH causes BH4 deficiency in many cell types, highlighting both the rapid cellular BH4 turnover and the key role of GTPCH in regulating cellular BH4 levels .
Enzyme | Substrate | Product | Inhibitor | Notes |
---|---|---|---|---|
DHFR | 7,8-BH2 | BH4 | Methotrexate | Key recycling pathway |
DHPR | q-BH2 | BH4 | Not affected by MTX | Alternative reduction pathway |
GTPCH | GTP | 7,8-dihydroneopterin triphosphate | 7,8-BH2 (Ki = 14.4 μM) | Rate-limiting step in BH4 synthesis |
Biological Functions
7,8-Dihydro-L-biopterin has several significant biological functions and is involved in multiple physiological processes.
Role in Neurotransmitter Synthesis
As an oxidation product of tetrahydrobiopterin, 7,8-Dihydro-L-biopterin is intimately connected to the synthesis pathway of tyrosine and the neurotransmitters dopamine and serotonin . Tetrahydrobiopterin serves as a cofactor for aromatic amino acid hydroxylases, which are essential for neurotransmitter production . The balance between BH4 and BH2 therefore has implications for neurological function.
Enzyme Inhibition
7,8-Dihydro-L-biopterin functions as a noncompetitive inhibitor of GTP cyclohydrolase I with a Ki of 14.4 μM . This inhibitory role suggests a potential feedback mechanism in the regulation of BH4 synthesis.
Clinical and Research Significance
The compound has important implications in multiple disease states and research areas.
Vascular Diseases
BH4 deficiency or high 7,8-BH2 levels are implicated in several vascular diseases, including atherosclerosis, hypertension, diabetic vascular disease, and vascular complications from cigarette smoking and environmental pollution . These pathological conditions are linked to the ability of BH4 to regulate reactive oxygen species levels in the endothelium .
Neurological Disorders
Given its involvement in neurotransmitter synthesis pathways, 7,8-Dihydro-L-biopterin is relevant to various neurological disorders. Research applications related to this compound include studies on Alzheimer's disease, depression, Huntington's disease, Parkinson's disease, schizophrenia, and conditions involving stress and anxiety .
Analytical Methods
For research purposes, several analytical methods are employed to identify and quantify 7,8-Dihydro-L-biopterin.
Detection and Quantification
The compound can be identified and quantitated through:
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Ultraviolet absorption spectroscopy
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Fluorescence emission spectroscopy
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High-pressure liquid chromatography (HPLC)
Specialized Forms for Research
For specialized research applications, isotopically labeled forms such as 7,8-Dihydro-L-Biopterin-d3 (C9H10D3N5O3, molecular weight 242.25) are utilized . These labeled compounds are particularly valuable for quantitative analysis and metabolic studies.
Distribution in Nature
7,8-Dihydro-L-biopterin has been reported in various organisms including Morpho sulkowskyi (a butterfly species) and Homo sapiens . It is also a metabolite found in or produced by Saccharomyces cerevisiae (baker's yeast) . This wide distribution underscores its fundamental role in biological systems across different species.
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